N-cycloheptyl-4-ethoxybenzamide
Description
N-Cycloheptyl-4-ethoxybenzamide is a benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and an ethoxy substituent at the para position of the benzoyl ring.
Properties
CAS No. |
5571-40-4 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-cycloheptyl-4-ethoxybenzamide |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15-11-9-13(10-12-15)16(18)17-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,17,18) |
InChI Key |
MHADARQDWUXRAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs, their substituents, molecular weights, and synthesis insights:
Key Comparative Insights
Cycloalkyl vs. Aromatic Amide Groups
- Cycloheptyl vs. Cyclohexyl : The cycloheptyl group in this compound introduces greater steric hindrance compared to cyclohexyl analogs (e.g., N-cyclohexyl-4-methoxybenzamide). This may reduce binding affinity in enzyme-targeted applications but enhance membrane permeability .
- Aromatic vs. Cycloalkyl : 4-Ethyl-N-phenylbenzamide (phenyl amide) exhibits lower steric hindrance and higher synthetic yields (up to 97.3%) compared to cycloalkyl derivatives, suggesting easier scalability .
Substituent Electronic Effects
- Ethoxy vs.
- Nitro and Chloro Groups : Nitro (in N,N-dicyclohexyl-4-nitrobenzamide) and chloro (in 4-chloro-N-cyclohexylbenzamide) substituents offer electron-withdrawing effects, which could influence binding in receptor-ligand interactions .
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